3-Bromobenzenediazonium tetrafluoroborate
Overview
Description
3-Bromobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H4BBrF4N2. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions. This compound is typically a light-red to brown solid and is known for its reactivity and versatility in chemical processes .
Mechanism of Action
Target of Action
3-Bromobenzenediazonium tetrafluoroborate is a versatile reagent used in organic synthesis .
Mode of Action
The mode of action of this compound is primarily through its diazonium group. The diazonium group can participate in various reactions, including coupling reactions with phenols, amines, and other nucleophiles, leading to the formation of azo compounds .
Result of Action
As a synthetic reagent, its primary role is in the formation of azo compounds through coupling reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , and its reactivity can be affected by the presence of water. Additionally, the compound should be stored in a well-ventilated place .
Disclaimer: This information is based on the current knowledge and understanding of the compound. It is recommended to refer to the safety data sheet and consult with a chemical expert for handling and usage instructions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromobenzenediazonium Tetrafluoroborate are not well-studied. It is known that diazonium compounds, such as this compound, can interact with a variety of biomolecules. The diazo group (N2) can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . These transformations are associated with many named reactions including the Schiemann reaction, Sandmeyer reaction, and Gomberg-Bachmann reaction .
Molecular Mechanism
It is known that the diazo group can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . This suggests that this compound could potentially interact with a variety of biomolecules, leading to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
It is known that it is harmful if swallowed, in contact with skin, and if inhaled . It also causes severe skin burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-bromoaniline. The process begins with the reaction of 3-bromoaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion. The resulting diazonium chloride is then treated with tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up and optimized for efficiency. The process involves careful control of temperature and pH to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzenediazonium tetrafluoroborate undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and thiols.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride or bromide is used to replace the diazonium group with a halide.
Schiemann Reaction: Tetrafluoroboric acid is used to replace the diazonium group with a fluorine atom.
Azo Coupling: Phenols or aromatic amines are used under basic conditions to form azo compounds.
Major Products
Halogenated Aromatics: Products such as 3-bromofluorobenzene.
Azo Compounds: Products such as 3-bromoazobenzene.
Scientific Research Applications
3-Bromobenzenediazonium tetrafluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the modification of surfaces and the preparation of functional materials.
Dye Chemistry: It is used in the synthesis of azo dyes, which are important in textile and printing industries.
Biological Research: It is used in the labeling of biomolecules and the study of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the bromine substituent.
4-Bromobenzenediazonium tetrafluoroborate: Similar but with the bromine substituent in the para position.
Uniqueness
3-Bromobenzenediazonium tetrafluoroborate is unique due to the presence of the bromine substituent in the meta position, which influences its reactivity and the types of products formed in its reactions. This positional isomerism can lead to different physical and chemical properties compared to its para-substituted counterpart .
Properties
IUPAC Name |
3-bromobenzenediazonium;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBPQIDZBMSYBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC(=C1)Br)[N+]#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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